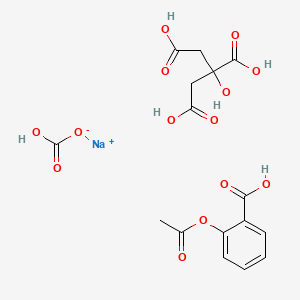
Alka-seltzer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alka-seltzer, also known as this compound, is a useful research compound. Its molecular formula is C16H17NaO14 and its molecular weight is 456.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Composition and Mechanism of Action
Alka-Seltzer's active components work synergistically to provide relief from discomfort:
- Aspirin : An analgesic and anti-inflammatory agent that alleviates pain.
- Sodium Bicarbonate : Acts as an antacid to neutralize stomach acid.
- Citric Acid : Reacts with sodium bicarbonate to produce effervescence, which aids in the dissolution of the tablet.
The reaction can be summarized as follows:C6H8O7(aq)+3NaHCO3(aq)→3H2O(l)+3CO2(g)+Na3C6H5O7(aq)This reaction produces carbon dioxide gas, which creates the characteristic fizzing effect when the tablet is dissolved in water.
Preoperative Use
A significant application of this compound is in preoperative settings. A study published in Anesthesia & Analgesia evaluated the efficacy of this compound in increasing gastric pH before emergency surgeries. The results indicated that administering this compound 5 to 40 minutes prior to anesthesia significantly raised gastric pH levels above 4.0, reducing the risk of acid aspiration during surgery . This finding underscores its importance in enhancing patient safety during surgical procedures.
Symptomatic Relief
This compound is commonly used for symptomatic relief from:
- Heartburn
- Indigestion
- Stomach aches
- Minor headaches
The combination of antacid and analgesic properties makes it a versatile option for treating these conditions effectively.
Chemical Reaction Studies
Research has been conducted to analyze how temperature affects the dissolution rate of this compound tablets. One study demonstrated that higher water temperatures significantly reduced the time required for complete dissolution, which could influence the speed at which relief is experienced by users .
Table 1: Effect of Temperature on Dissolution Time
| Water Temperature (°C) | Average Dissolution Time (seconds) |
|---|---|
| 10 | 90 |
| 20 | 60 |
| 30 | 45 |
| 40 | 30 |
Clinical Efficacy Studies
A clinical study involving patients undergoing emergency surgery indicated that preoperative administration of this compound effectively buffered gastric contents against acidity, thereby minimizing risks associated with anesthesia . This has implications for improving surgical outcomes and patient safety.
Case Study 1: Preoperative Administration
In a clinical trial involving patients scheduled for emergency surgery, those who received this compound prior to their procedure exhibited a statistically significant increase in gastric pH compared to a control group that did not receive the antacid. This study highlighted the potential of this compound in reducing aspiration risks during anesthesia.
Case Study 2: Symptom Management
Another study focused on patients with chronic indigestion who reported significant symptom relief after using this compound as part of their treatment regimen. Patients noted a marked decrease in discomfort levels, reinforcing its utility as an over-the-counter remedy for digestive issues.
Propriétés
Numéro CAS |
53663-74-4 |
|---|---|
Formule moléculaire |
C16H17NaO14 |
Poids moléculaire |
456.29 g/mol |
Nom IUPAC |
sodium;2-acetyloxybenzoic acid;hydrogen carbonate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H8O4.C6H8O7.CH2O3.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-3(8)1-6(13,5(11)12)2-4(9)10;2-1(3)4;/h2-5H,1H3,(H,11,12);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H2,2,3,4);/q;;;+1/p-1 |
Clé InChI |
PERKCQYZRBLRLO-UHFFFAOYSA-M |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+] |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+] |
Key on ui other cas no. |
53663-74-4 |
Synonymes |
Alka Seltzer Alka-Seltzer sodium acetylsalicylate -sodium bicarbonate - sodium citrate sodium acetylsalicylate, sodium bicarbonate, and sodium citrate drug combination sodium acetylsalicylate, sodium bicarbonate, sodium citrate drug combination |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















